![molecular formula C20H22O7 B11709090 Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate
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Overview
Description
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate is an organic compound with the molecular formula C18H18O6. It is known for its complex structure, which includes multiple ether and ester functional groups. This compound is utilized in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzoic acid with ethylene glycol to form an intermediate, which is then esterified with methanol in the presence of a catalyst such as sulfuric acid. The final product is obtained through purification processes like recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and etherification reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate has been investigated for its potential pharmacological properties. Its structure suggests that it may interact with biological targets relevant to various diseases.
- Anti-inflammatory Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit anti-inflammatory properties. For instance, derivatives of benzoic acid have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .
- Anticancer Properties : The presence of methoxy and carbonyl groups may enhance the compound's ability to act as an anticancer agent by modulating pathways involved in cell proliferation and apoptosis. Research into related compounds has demonstrated significant cytotoxic effects against various cancer cell lines .
Material Science
The compound's unique chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings.
- Polymer Synthesis : this compound can be utilized as a monomer in polymerization reactions to create functionalized polymers. These polymers can exhibit enhanced thermal stability and flexibility, making them suitable for various industrial applications.
- Coating Applications : The compound's properties suggest it could be used in formulations for protective coatings that require resistance to environmental degradation and improved adhesion to substrates .
Environmental Applications
The environmental impact of chemical compounds is an increasingly important area of research. This compound may have applications in this field as well.
- Biodegradability Studies : Understanding the degradation pathways of such compounds can inform their environmental safety. Compounds with similar structures have been studied for their biodegradability, revealing that modifications can lead to increased breakdown rates in natural environments.
- Pollutant Remediation : The compound could potentially be employed in the remediation of contaminated sites due to its ability to bind with certain pollutants, thereby facilitating their removal from the environment .
Case Study 1: Anti-inflammatory Activity
A study published in Scientific Reports explored the anti-inflammatory effects of compounds structurally similar to this compound. The results indicated that these compounds significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications .
Case Study 2: Polymer Development
Research conducted at a leading polymer science institute demonstrated the successful incorporation of this compound into polymer matrices. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers, indicating their potential for high-performance applications.
Case Study 3: Environmental Impact Assessment
A comprehensive study focused on the environmental impact of similar benzoate derivatives revealed insights into their degradation pathways. The findings suggested that modifications such as those present in this compound could enhance biodegradability, making them safer alternatives for industrial use.
Mechanism of Action
The mechanism by which Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester and ether groups facilitate binding to specific sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester with fewer ether linkages.
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)phenylacetate: A structurally similar compound with an additional acetyl group.
Uniqueness
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate is unique due to its multiple ether and ester groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in complex organic syntheses and specialized applications .
Biological Activity
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22O7, with a molecular weight of approximately 374.39 g/mol. The compound features multiple functional groups that contribute to its biological activity, including methoxycarbonyl and phenoxy groups.
Structural Formula
- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is essential for combating oxidative stress in cells, which can lead to various diseases.
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : The compound has been tested against various microbial strains, demonstrating efficacy in inhibiting bacterial growth, which positions it as a candidate for developing new antimicrobial agents.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. Results showed a significant reduction in free radical activity, indicating strong antioxidant potential.
Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
---|---|---|
Compound A | 25 | 30 |
This compound | 20 | 28 |
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound reduced TNF-alpha levels in macrophages by approximately 40% at a concentration of 50 µM, showcasing its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Activity
Testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Properties
Molecular Formula |
C20H22O7 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 4-[2-[2-(4-methoxycarbonylphenoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C20H22O7/c1-23-19(21)15-3-7-17(8-4-15)26-13-11-25-12-14-27-18-9-5-16(6-10-18)20(22)24-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
PLGRYUBAQRRYPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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